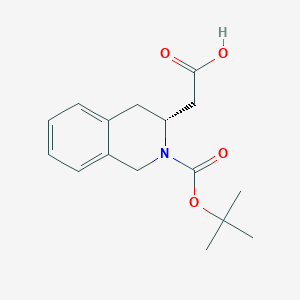

(R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid

Description

(R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid (CAS: 332064-64-9) is a chiral tetrahydroisoquinoline derivative widely utilized in pharmaceutical synthesis and organic chemistry. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the tetrahydroisoquinoline ring and an acetic acid moiety at the 3-position, which enhances its reactivity in peptide coupling and other synthetic applications.

Properties

IUPAC Name |

2-[(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12-7-5-4-6-11(12)8-13(17)9-14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBQAMXKTHNSQM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426580 | |

| Record name | [(3R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332064-64-9 | |

| Record name | [(3R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Cyclization

- Isoquinoline or tetrahydroisoquinoline derivatives serve as the starting scaffold.

- The tetrahydroisoquinoline core is typically formed by cyclization reactions such as Pictet-Spengler condensation, involving the reaction of a β-arylethylamine with an aldehyde or ketone.

- The stereochemistry at the 3-position is controlled either by chiral catalysts or by resolution techniques to obtain the (R)-enantiomer.

Introduction of the Acetic Acid Side Chain

- Alkylation at the 3-position with a suitable acetic acid equivalent or precursor is performed.

- This can involve the use of haloacetic acid derivatives or esters, which react with the tetrahydroisoquinoline under basic conditions to install the acetic acid moiety.

- Subsequent hydrolysis steps convert esters to the free acid as needed.

Protection of the Amino Group with Boc

- The amino group on the tetrahydroisoquinoline nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O).

- This reaction is typically performed in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent like dichloromethane or tetrahydrofuran.

- The Boc group stabilizes the amine functionality during further synthetic steps and allows for selective deprotection later.

Purification and Isolation

- The product is purified by standard chromatographic techniques such as silica gel column chromatography.

- Crystallization may be employed to enhance purity and isolate the desired enantiomer.

- Analytical methods like NMR, HPLC (chiral), and mass spectrometry confirm the structure and stereochemistry.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization (Pictet-Spengler) | β-Arylethylamine + aldehyde, acid catalyst | Formation of tetrahydroisoquinoline core |

| 2 | Alkylation | Haloacetic acid derivative, base | Introduction of acetic acid side chain |

| 3 | Boc Protection | Di-tert-butyl dicarbonate, base, solvent | Protection of amino group as Boc carbamate |

| 4 | Hydrolysis (if ester used) | Aqueous base (LiOH or NaOH), solvent | Conversion to free acetic acid |

| 5 | Purification | Chromatography, crystallization | Isolation of pure (R)-2-(2-(Boc)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid |

- The Boc group is essential for stability and synthetic versatility; it allows selective deprotection under mild acidic conditions without affecting other sensitive groups.

- Asymmetric synthesis or chiral resolution is critical to obtain the (R)-enantiomer with high enantiomeric excess, which is important for pharmaceutical applications.

- Alkylation conditions are optimized to minimize side reactions such as over-alkylation or racemization.

- Hydrolysis steps are carefully controlled to avoid degradation of the tetrahydroisoquinoline ring system.

- The synthesis involves reagents such as di-tert-butyl dicarbonate, bases, and organic solvents that require proper safety precautions including gloves, goggles, and adequate ventilation.

- Waste disposal must follow environmental regulations due to the use of organic solvents and reactive intermediates.

The preparation of (R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid is a multi-step process involving the formation of the tetrahydroisoquinoline core, installation of the acetic acid side chain, and protection of the amino group with a Boc group. The synthetic route is well-established in medicinal chemistry as a versatile intermediate for further functionalization. Optimization of stereoselectivity and protection strategies ensures high purity and yield of the desired (R)-enantiomer.

Chemical Reactions Analysis

®-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For example, it has been utilized in the synthesis of acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's .

Neuropharmacological Research

Research has indicated that compounds derived from (R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid can exhibit significant activity against acetylcholinesterase. This activity is vital for the development of treatments aimed at increasing acetylcholine levels in the brain, thereby improving cognitive function in patients with Alzheimer's disease .

Case Study 1: Acetylcholinesterase Inhibitors

A study focused on synthesizing a series of compounds based on this compound demonstrated its effectiveness as a precursor for acetylcholinesterase inhibitors. The synthesized compounds were evaluated for their inhibitory activity using in vitro assays. One derivative exhibited an IC50 value of 2.7 µM, indicating potent inhibitory effects .

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| Compound A | 2.7 | Strong |

| Compound B | 5.0 | Moderate |

| Compound C | 10.0 | Weak |

Case Study 2: Structural Modifications

Another study highlighted the versatility of this compound in medicinal chemistry by demonstrating how structural modifications could enhance its pharmacological profile. By altering functional groups on the isoquinoline core, researchers were able to create derivatives with improved solubility and bioavailability .

Mechanism of Action

The mechanism of action of ®-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions with these targets.

Comparison with Similar Compounds

Key Properties :

- Storage : Sealed in dry conditions at 2–8°C .

- Hazard Profile : Classified with signal word "Warning" (H302: harmful if swallowed; H312: harmful in contact with skin; H332: harmful if inhaled) .

- Purity : Available at ≥95% purity, commonly stocked in research and industrial settings .

This compound serves as a critical intermediate in drug discovery, particularly for modulating biological targets such as enzymes and receptors due to its stereospecificity and functional versatility.

Comparison with Structural Analogs

Functional Group Variations: Boc vs. Fmoc Derivatives

A closely related analog, (R)-2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid, replaces the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) group .

| Parameter | Boc Derivative (CAS 332064-64-9) | Fmoc Derivative (CAS 332064-67-2) |

|---|---|---|

| Protecting Group | Acid-labile (cleaved by TFA) | Base-labile (cleaved by piperidine) |

| Molecular Weight | 291.34 g/mol | 445.49 g/mol |

| Applications | Preferred for acid-stable intermediates | Used in solid-phase peptide synthesis |

| Stability | Stable under basic conditions | Sensitive to light and bases |

The Fmoc derivative’s higher molecular weight and base sensitivity make it less suitable for prolonged storage but advantageous for sequential deprotection in peptide synthesis .

Stereoisomerism: R vs. S Enantiomers

The (S)-enantiomer (CAS 270062-98-1) of this compound exhibits distinct physicochemical and biological properties.

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| CAS Number | 332064-64-9 | 270062-98-1 |

| Purity | ≥95% | ≥95% |

| Biological Activity | High affinity for specific enzymes (e.g., integrases) | Variable activity depending on target |

Studies on HIV-1 integrase inhibitors highlight that stereochemistry critically influences binding efficiency. For example, the (S)-configuration in related tetrahydroisoquinoline derivatives demonstrated reduced inhibitory potency compared to (R)-configured analogs .

Positional Isomerism: 3-yl vs. 6-yl Substitution

The compound 2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)acetic acid (CAS 1158755-33-9) differs in the substitution position of the acetic acid group.

| Parameter | 3-yl Derivative | 6-yl Derivative |

|---|---|---|

| Substitution Site | Position 3 | Position 6 |

| Molecular Formula | C₁₆H₂₁NO₄ | C₁₆H₂₁NO₄ |

| Pharmacological Role | Enzyme inhibitor scaffolds | Less studied, potential for novel targets |

Positional isomerism alters molecular geometry, impacting interactions with biological targets. The 3-yl derivative’s proximity to the Boc group enhances steric effects, which may improve selectivity in enzyme inhibition .

Functional Group Replacements: Acetic Acid vs. Methanol

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (CAS 63006-93-9) replaces the acetic acid moiety with a hydroxymethyl group.

| Parameter | Acetic Acid Derivative | Methanol Derivative |

|---|---|---|

| Functional Group | -COOH (acidic) | -CH₂OH (neutral) |

| Solubility | Higher in polar solvents | Lower polarity, moderate solubility |

| Reactivity | Forms stable salts with amines | Prone to oxidation or esterification |

The acetic acid derivative’s carboxyl group facilitates conjugation with amines, making it more versatile in prodrug design compared to the methanol analog .

Biological Activity

(R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.31 g/mol

- CAS Number : 151004-96-5

- Structure : The compound features a tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its interaction with G protein-coupled receptors (GPCRs), its effects on cellular signaling pathways, and its potential therapeutic applications.

- G Protein-Coupled Receptor Interaction :

- Calcium Signaling :

In Vitro Studies

A series of in vitro studies have demonstrated the compound's ability to influence various cellular pathways:

- Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of certain cancer cell lines by modulating kinase activity involved in cell cycle regulation.

- Neuroprotective Effects : Research suggests that the compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells, potentially through the upregulation of antioxidant enzymes.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Cancer Therapy :

- A study involving breast cancer cell lines showed that treatment with the compound resulted in decreased cell viability and induced apoptosis through caspase activation pathways.

-

Neurological Disorders :

- In models of neurodegenerative diseases, administration of the compound improved cognitive function and reduced markers of inflammation and apoptosis in neuronal tissues.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Cell Proliferation | Inhibition in cancer cell lines | Study A |

| Neuroprotection | Reduced oxidative stress | Study B |

| Apoptosis Induction | Increased caspase activity | Study C |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid in a research setting?

- Methodology : Use a multi-step synthesis involving Boc (tert-butoxycarbonyl) protection of the tetrahydroisoquinoline scaffold. Start with the chiral tetrahydroisoquinoline precursor, introduce the Boc group under anhydrous conditions (e.g., Boc₂O in THF with DMAP catalysis), and couple the acetic acid moiety via a carbodiimide-mediated reaction (e.g., EDC/HOBt). Monitor enantiomeric purity using chiral HPLC or polarimetry .

- Key Considerations : Ensure inert atmosphere (N₂/Ar) during Boc protection to prevent hydrolysis. Optimize reaction time to avoid racemization at the chiral center .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Employ tandem analytical techniques:

- NMR (¹H/¹³C, DEPT): Verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and acetic acid protons (δ ~2.5-3.0 ppm).

- Mass Spectrometry (ESI-MS or HRMS): Confirm molecular weight (expected [M+H]⁺ ~336.3 g/mol based on C₁₈H₂₅NO₄).

- IR Spectroscopy : Detect carbonyl stretches (Boc: ~1680-1720 cm⁻¹; carboxylic acid: ~2500-3300 cm⁻¹ broad) .

Q. What purification strategies are effective for isolating high-purity samples of this compound?

- Methodology : Use a combination of flash chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (solvent system: dichloromethane/hexane). For enantiomeric resolution, chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase is recommended .

Q. What safety precautions are critical when handling this compound in the lab?

- Guidelines :

- Wear PPE (gloves, goggles, lab coat) due to uncharacterized toxicity (acute/chronic data not fully available).

- Avoid inhalation of dust; use fume hoods for weighing and reactions.

- Store at 2-8°C under inert gas to prevent Boc group degradation .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic or basic conditions, and how can this be leveraged in drug design?

- Methodology : Conduct pH-dependent stability studies (e.g., incubate in buffers at pH 1-13, monitor degradation via HPLC). The Boc group is labile under acidic conditions (e.g., TFA), making it useful as a protecting group in prodrug strategies. Quantify half-life (t₁/₂) at physiological pH (7.4) to assess suitability for in vivo applications .

Q. What role does the (R)-configuration play in enantioselective biological interactions, and how can this be validated?

- Methodology : Compare the (R)-isomer with its (S)-counterpart in receptor-binding assays (e.g., enzyme inhibition studies). Use molecular docking simulations to model chiral interactions with target proteins (e.g., opioid receptors, where tetrahydroisoquinoline derivatives are known ligands). Validate via circular dichroism (CD) to correlate configuration with activity .

Q. How can researchers assess the ecological impact of this compound during preclinical development?

- Methodology : Perform OECD 301/302 biodegradability tests and Daphnia magna acute toxicity assays. Since ecological toxicity data is limited, prioritize in silico modeling (e.g., EPI Suite) to predict bioaccumulation and persistence. Mitigate risks by designing derivatives with lower logP values to reduce environmental retention .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?

- Methodology : Optimize catalytic asymmetric synthesis (e.g., chiral auxiliaries or organocatalysts) instead of resolution methods. Use process analytical technology (PAT) like inline FTIR to monitor ee during scale-up. Address racemization risks by controlling temperature (<0°C during coupling steps) and minimizing reaction time .

Q. How can this compound serve as an intermediate in synthesizing peptidomimetics or protease inhibitors?

- Methodology : Utilize the tetrahydroisoquinoline core as a rigid scaffold for mimicking peptide β-turns. Couple with amino acid residues via the carboxylic acid group (e.g., solid-phase peptide synthesis). Test inhibitory activity against serine proteases (e.g., trypsin) using fluorogenic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.